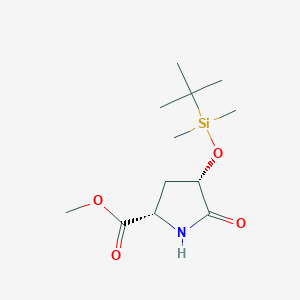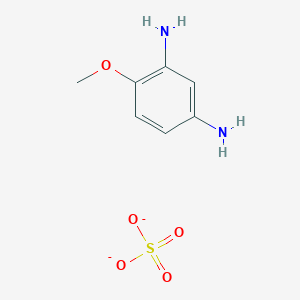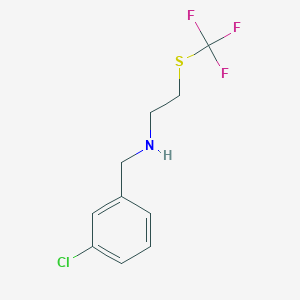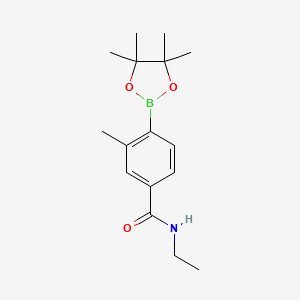
Ethyl 3-(anthracen-9-YL)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(anthracen-9-yl)propanoate is an organic compound with the molecular formula C19H18O2 It is an ester derived from anthracene, a polycyclic aromatic hydrocarbon, and propanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-(anthracen-9-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of 9-anthraldehyde with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Another method involves the Knoevenagel condensation of 9-anthraldehyde with ethyl cyanoacetate, followed by reduction and esterification steps . This multi-step process requires careful control of reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and purification techniques is crucial for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(anthracen-9-yl)propanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 9-anthracenepropanoic acid or 9-anthracenyl ketone.
Reduction: Formation of 3-(anthracen-9-yl)propan-1-ol or 3-(anthracen-9-yl)propanal.
Substitution: Formation of nitroanthracene or haloanthracene derivatives.
Applications De Recherche Scientifique
Ethyl 3-(anthracen-9-yl)propanoate has several applications in scientific research:
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development and as a probe for studying drug interactions.
Industry: Utilized in the production of dyes, pigments, and other materials that require specific structural and optical properties.
Mécanisme D'action
The mechanism of action of ethyl 3-(anthracen-9-yl)propanoate is primarily related to its ability to interact with various molecular targets through its aromatic and ester functional groups. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with proteins, nucleic acids, and other biomolecules. These interactions can influence the behavior of biological systems and provide insights into molecular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(9-anthryl)propanoate: A closely related compound with similar structural and chemical properties.
9-Anthraldehyde oxime: Another derivative of anthracene with distinct functional groups and applications.
Ethyl 3-(10-chloroanthracen-9-yl)-5-methylisoxazole-4-carboxylate: A compound with additional functional groups that confer unique reactivity and properties.
Uniqueness
Ethyl 3-(anthracen-9-yl)propanoate is unique due to its combination of an anthracene moiety and an ester functional group. This combination imparts specific chemical reactivity and optical properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and interact with biological systems further enhances its versatility and utility in scientific studies.
Propriétés
Formule moléculaire |
C19H18O2 |
|---|---|
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
ethyl 3-anthracen-9-ylpropanoate |
InChI |
InChI=1S/C19H18O2/c1-2-21-19(20)12-11-18-16-9-5-3-7-14(16)13-15-8-4-6-10-17(15)18/h3-10,13H,2,11-12H2,1H3 |
Clé InChI |
VZVCKDRAXQXTTN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


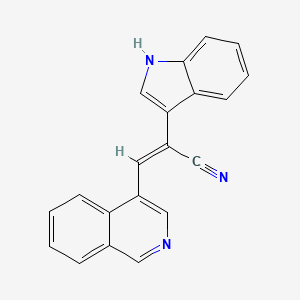
![[(4-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11758798.png)
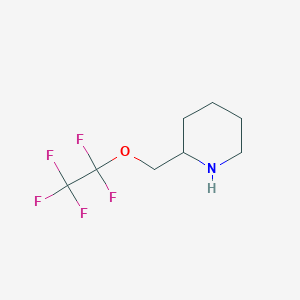
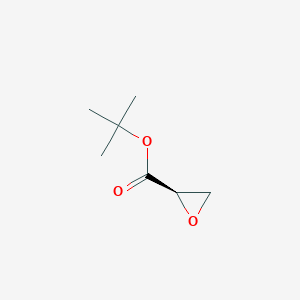
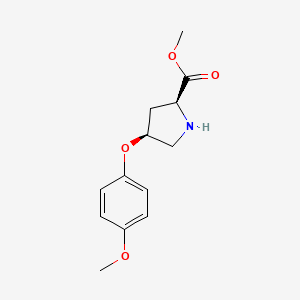
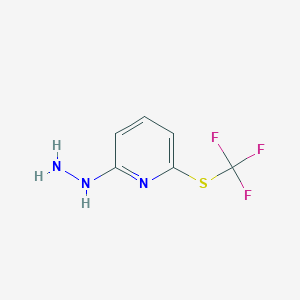
![[(3-Bromo-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11758820.png)
